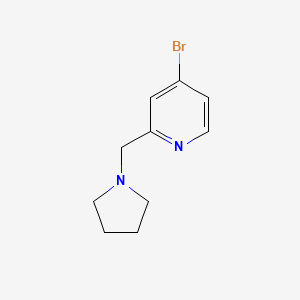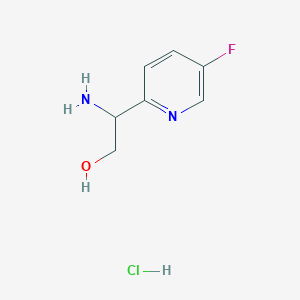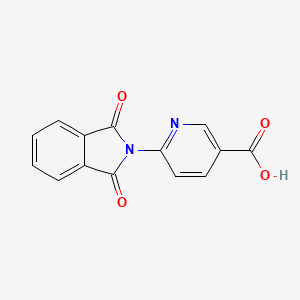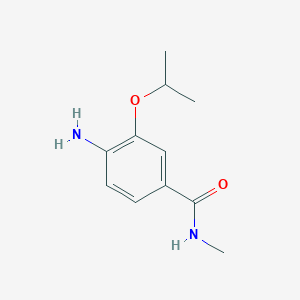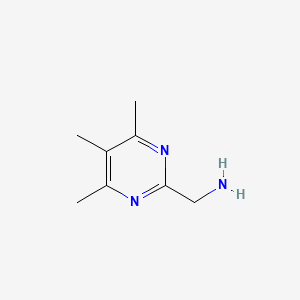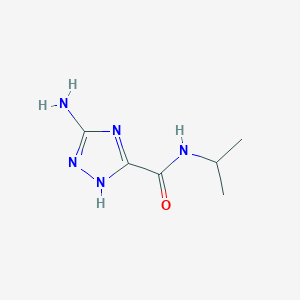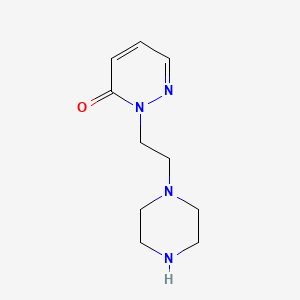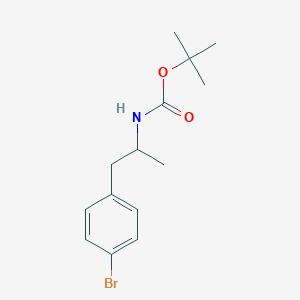
N-(1-(4-bromophényl)propan-2-yl)carbamate de tert-butyle
Vue d'ensemble
Description
tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-bromophenyl group via a propan-2-yl linkage. This compound is often used in organic synthesis and serves as a building block for more complex molecules.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound is used in the synthesis of bioactive molecules, including potential pharmaceuticals. It serves as a precursor in the synthesis of inhibitors for various enzymes and receptors .
Industry: In the industrial sector, it is used in the production of advanced materials and specialty chemicals. Its role as a versatile intermediate makes it valuable in the manufacture of polymers and other high-performance materials .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently react with substituted phenols.
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the overall biochemical pathways .
Cellular Effects
The effects of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use .
Metabolic Pathways
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering the levels of metabolites and the overall metabolic flux. For instance, this compound may inhibit certain enzymes, leading to an accumulation of specific metabolites, or it may activate enzymes, enhancing the production of other metabolites .
Transport and Distribution
Within cells and tissues, tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromophenyl derivative. One common method involves the use of tert-butyl carbamate and 4-bromophenylpropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls via reaction with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products:
Substitution Products: New compounds with different functional groups replacing the bromine atom.
Oxidation Products: Carbonyl compounds.
Coupling Products: Biaryl compounds.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-iodophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
Uniqueness: tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is unique due to its specific propan-2-yl linkage, which provides distinct reactivity compared to other similar compounds. The presence of the bromine atom also allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWIMYFGXBGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


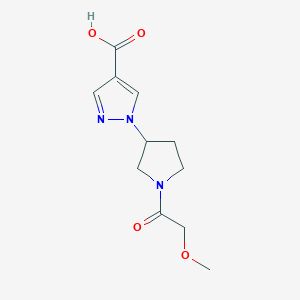
![1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one](/img/structure/B1401071.png)
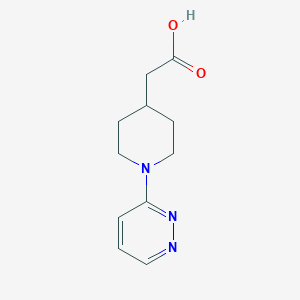
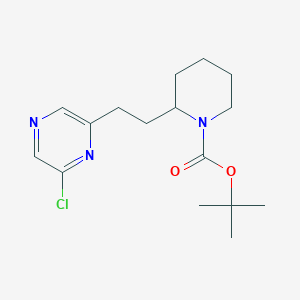
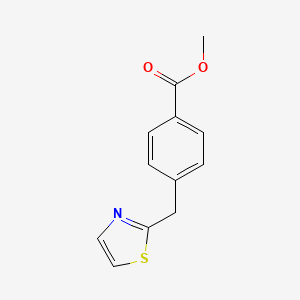
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

